molecular formula C15H20N2O5 B8198210 Methyl 4-(2-(((benzyloxy)carbonyl)amino)acetamido)butanoate

Methyl 4-(2-(((benzyloxy)carbonyl)amino)acetamido)butanoate

Cat. No.: B8198210
M. Wt: 308.33 g/mol
InChI Key: VXRUKIPCGGOGGJ-UHFFFAOYSA-N
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Description

Methyl 4-(2-(((benzyloxy)carbonyl)amino)acetamido)butanoate (CAS 33062-43-0) is a chemical intermediate featuring a benzyloxycarbonyl (Cbz) protecting group on its amine functionality . With a molecular formula of C15H20N2O5 and a molecular weight of 308.33 g/mol, this compound is a valuable building block in organic synthesis and medicinal chemistry research . The Cbz group is a cornerstone in the synthesis of complex peptides, serving to protect the amine moiety from unwanted reactions during sequential coupling steps, and can be selectively removed under mild hydrogenation conditions . This makes the compound particularly useful for the construction of peptide backbones and the development of novel protease inhibitors. Similar Cbz-protected amino acid derivatives are extensively utilized in the structure-based design of macrocyclic inhibitors targeting vital viral enzymes, such as the 3CL protease of norovirus . Furthermore, such intermediates are fundamental in the synthesis of enantiopure, biologically active molecules like 3-substituted homotaurines from naturally occurring amino acids . This product is intended for research applications in laboratory settings only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, as indicated by its associated warning hazard statements .

Properties

IUPAC Name

methyl 4-[[2-(phenylmethoxycarbonylamino)acetyl]amino]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5/c1-21-14(19)8-5-9-16-13(18)10-17-15(20)22-11-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3,(H,16,18)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXRUKIPCGGOGGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCNC(=O)CNC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cbz Protection of Glycine

Glycine reacts with benzyl chloroformate under basic conditions (e.g., aqueous NaHCO₃ or NaOH) to form N-benzyloxycarbonyl glycine (Cbz-glycine). This step employs a biphasic solvent system (dioxane/water) to enhance reactivity. The Cbz group confers stability during subsequent reactions while remaining cleavable via hydrogenolysis.

Reaction Conditions :

  • Reagents : Glycine (1.0 equiv), benzyl chloroformate (1.2 equiv), NaHCO₃ (2.0 equiv).

  • Solvent : Dioxane/water (4:1).

  • Temperature : 0°C → room temperature, 2–4 hours.

  • Yield : ~85–90%.

Activation of Cbz-Glycine

The carboxyl group of Cbz-glycine is activated for nucleophilic attack using carbodiimides (e.g., EDCl) with hydroxybenzotriazole (HOBt) to prevent side reactions. This generates a reactive O-acylisourea intermediate, facilitating efficient amide bond formation.

Reaction Conditions :

  • Reagents : Cbz-glycine (1.0 equiv), EDCl (1.5 equiv), HOBt (1.5 equiv).

  • Solvent : Anhydrous DMF or DCM.

  • Temperature : 0°C → room temperature, 12–24 hours.

Coupling with 4-Aminobutanoic Acid Methyl Ester

The activated Cbz-glycine reacts with 4-aminobutanoic acid methyl ester, forming the target amide bond. Triethylamine (TEA) neutralizes HCl generated during coupling, maintaining reaction efficiency.

Reaction Conditions :

  • Reagents : Activated Cbz-glycine (1.0 equiv), 4-aminobutanoic acid methyl ester (1.2 equiv), TEA (2.0 equiv).

  • Solvent : DCM or THF.

  • Temperature : Room temperature, 6–12 hours.

  • Yield : ~75–85%.

Alternative Synthetic Routes

Nitro Group Reduction Pathway

A nitro intermediate, methyl 4-(2-nitroacetamido)butanoate, can be synthesized via conjugate addition of nitroethane to a dehydroalanine derivative. Subsequent reduction (e.g., H₂/Pd-C) yields the primary amine, which undergoes Cbz protection:

R-NO2H2/Pd-CR-NH2Cbz-ClR-NH-Cbz\text{R-NO}2 \xrightarrow{\text{H}2/\text{Pd-C}} \text{R-NH}_2 \xrightarrow{\text{Cbz-Cl}} \text{R-NH-Cbz}

Optimization of Reaction Conditions

Solvent and Base Selection

  • Polar aprotic solvents (DMF, DCM) enhance coupling efficiency by stabilizing charged intermediates.

  • Inorganic bases (KF, NaHCO₃) minimize ester hydrolysis compared to strong bases like NaOH.

Temperature and Time

  • Low temperatures (0–5°C) suppress racemization during activation.

  • Extended reaction times (12–24 hours) ensure complete conversion in coupling steps.

Analytical Characterization

Spectral Data

  • ¹H NMR (CDCl₃): δ 1.65–1.85 (m, 4H, -CH₂-), 3.65 (s, 3H, -OCH₃), 4.25 (d, 2H, -NHCO-), 5.10 (s, 2H, -OCH₂Ph), 7.30–7.40 (m, 5H, aromatic).

  • IR (cm⁻¹) : 1745 (ester C=O), 1680 (amide C=O), 1530 (N-H bend).

Chromatographic Purity

  • HPLC : >95% purity using a C18 column (acetonitrile/water gradient).

  • Melting Point : 98–100°C (uncorrected).

Challenges and Mitigation Strategies

  • Ester Hydrolysis : Avoid aqueous workup at extreme pH; use neutral buffers.

  • Racemization : Employ low temperatures and short reaction times during coupling.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(((benzyloxy)carbonyl)amino)acetamido)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the acetamido group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 4-(2-(((benzyloxy)carbonyl)amino)acetamido)butanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a prodrug or in drug delivery systems.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(2-(((benzyloxy)carbonyl)amino)acetamido)butanoate involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can be cleaved under certain conditions, releasing the active aminoacetamido moiety. This moiety can then interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(2-(((benzyloxy)carbonyl)amino)acetamido)pentanoate: Similar structure but with a pentanoate ester instead of butanoate.

    Ethyl 4-(2-(((benzyloxy)carbonyl)amino)acetamido)butanoate: Similar structure but with an ethyl ester instead of methyl ester.

Uniqueness

Methyl 4-(2-(((benzyloxy)carbonyl)amino)acetamido)butanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzyloxycarbonyl protection group is particularly useful in synthetic chemistry for protecting amino groups during multi-step syntheses.

Biological Activity

Methyl 4-(2-(((benzyloxy)carbonyl)amino)acetamido)butanoate, with the CAS number 33062-43-0 and molecular formula C15H20N2O5, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and implications in therapeutic applications.

  • Molecular Weight : 308.33 g/mol
  • Purity : >95%
  • Structural Formula : Chemical Structure

This compound acts primarily through modulation of enzymatic pathways and cellular signaling mechanisms. It is hypothesized to interact with specific receptors or enzymes, potentially influencing metabolic processes that are crucial for cell proliferation and survival.

1. Antitumor Activity

Research indicates that this compound exhibits antitumor properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

2. Anti-inflammatory Effects

This compound has shown promise in reducing inflammation markers in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.

3. Neuroprotective Properties

There is emerging evidence that this compound may offer neuroprotective effects, particularly in models of neurodegenerative diseases. It may help mitigate oxidative stress and promote neuronal survival.

Case Studies and Research Findings

StudyFindingsReference
Antitumor Efficacy Inhibition of MDA-MB-231 cell proliferation with IC50 values indicating effective dose ranges
Inflammation Model Reduction in TNF-alpha and IL-6 levels in LPS-stimulated macrophages
Neuroprotection Preservation of neuronal integrity in models of oxidative stress

Safety and Toxicology

Preliminary toxicological assessments suggest that this compound has a favorable safety profile at therapeutic doses. Further studies are required to establish comprehensive safety data, including long-term effects and potential side effects.

Q & A

Q. How should researchers address discrepancies in NMR data between batches of synthesized compound?

  • Methodology : Verify deuterated solvent purity and calibration of NMR spectrometers. Use spiking experiments with authentic standards to confirm peak assignments. If impurities persist, employ preparative HPLC to isolate the main product and re-analyze .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(2-(((benzyloxy)carbonyl)amino)acetamido)butanoate
Reactant of Route 2
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Methyl 4-(2-(((benzyloxy)carbonyl)amino)acetamido)butanoate

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